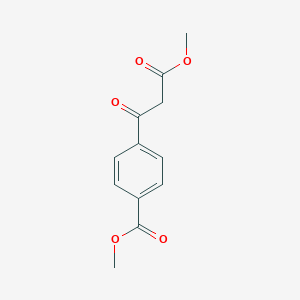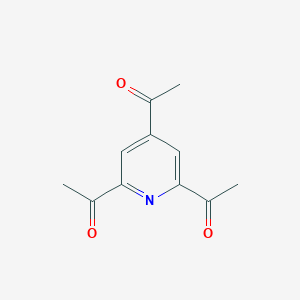
2,4,6-Triacetylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triacetylpyridine (TAP) is a chemical compound that belongs to the family of pyridine derivatives. It has been widely studied for its potential applications in various scientific fields.
作用机制
The mechanism of action of 2,4,6-Triacetylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. 2,4,6-Triacetylpyridine has been shown to form stable complexes with a variety of metal ions, including copper, iron, and nickel. These complexes have been studied for their potential applications in catalysis and as sensors for metal ions.
生化和生理效应
2,4,6-Triacetylpyridine has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. 2,4,6-Triacetylpyridine has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
2,4,6-Triacetylpyridine has several advantages as a reagent in lab experiments. It is relatively cheap and easy to synthesize, and it can form stable complexes with a variety of metal ions. However, 2,4,6-Triacetylpyridine has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4,6-Triacetylpyridine can be toxic in high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research on 2,4,6-Triacetylpyridine. One area of interest is the development of 2,4,6-Triacetylpyridine-based sensors for metal ions. These sensors could be used in a variety of applications, including environmental monitoring and medical diagnostics. Another area of interest is the development of 2,4,6-Triacetylpyridine-based drugs for the treatment of cancer and other diseases. Finally, 2,4,6-Triacetylpyridine could be used as a building block in the synthesis of new materials for use in electronics and other applications.
Conclusion:
In conclusion, 2,4,6-Triacetylpyridine is a versatile chemical compound that has potential applications in a variety of scientific fields. Its synthesis method is relatively simple, and it can form stable complexes with a variety of metal ions. 2,4,6-Triacetylpyridine has been studied for its potential applications in coordination chemistry, organic synthesis, and molecular electronics. It has also been shown to have several biochemical and physiological effects, including antioxidant properties. While 2,4,6-Triacetylpyridine has some limitations, it has several advantages as a reagent in lab experiments. There are several future directions for research on 2,4,6-Triacetylpyridine, including the development of 2,4,6-Triacetylpyridine-based sensors and drugs and the use of 2,4,6-Triacetylpyridine as a building block in the synthesis of new materials.
合成方法
2,4,6-Triacetylpyridine can be synthesized through a variety of methods, including the reaction of pyridine with acetic anhydride in the presence of a catalyst. Other methods include the reaction of pyridine with acetic acid and acetic anhydride under reflux conditions. The synthesis of 2,4,6-Triacetylpyridine is relatively simple and can be easily scaled up for industrial applications.
科学研究应用
2,4,6-Triacetylpyridine has been widely studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block in the synthesis of biologically active compounds. 2,4,6-Triacetylpyridine has also been studied for its potential applications in the field of molecular electronics.
属性
CAS 编号 |
132855-04-0 |
|---|---|
产品名称 |
2,4,6-Triacetylpyridine |
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
1-(2,6-diacetylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-6(13)9-4-10(7(2)14)12-11(5-9)8(3)15/h4-5H,1-3H3 |
InChI 键 |
FTCWYGHVMOFNFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |
同义词 |
2,4,6-Triacetylpyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



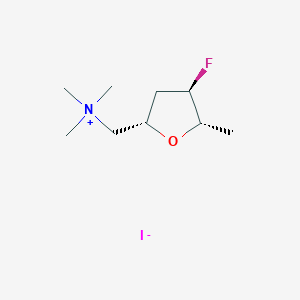

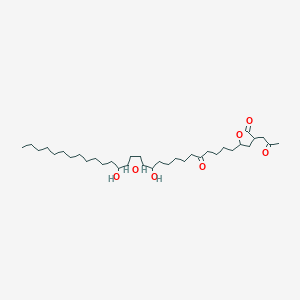
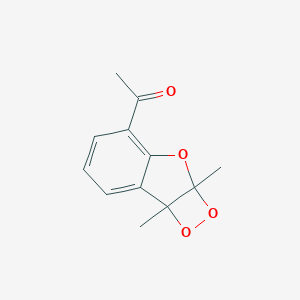
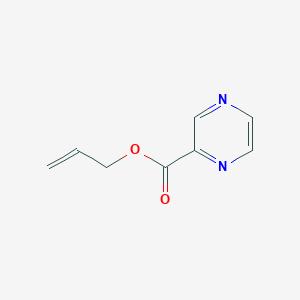
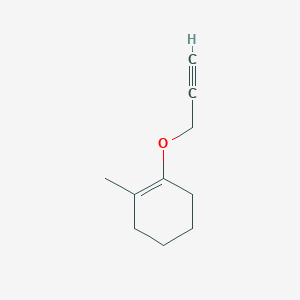
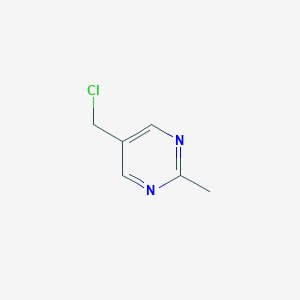



![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)


